An In-Depth Technical Guide to 3,5-Diformyl-2-isopropoxyphenylboronic Acid: A Versatile Building Block for Advanced Materials and Supramolecular Chemistry
An In-Depth Technical Guide to 3,5-Diformyl-2-isopropoxyphenylboronic Acid: A Versatile Building Block for Advanced Materials and Supramolecular Chemistry
Introduction: Unveiling a Multifunctional Synthetic Platform
In the landscape of modern chemistry, molecules that possess orthogonal functional groups are of paramount importance, serving as versatile platforms for the construction of complex molecular architectures. 3,5-Diformyl-2-isopropoxyphenylboronic acid is one such molecule, embodying significant potential for researchers in materials science, drug discovery, and supramolecular chemistry. Its structure, featuring two reactive aldehyde moieties and a boronic acid group on a sterically-influenced aromatic core, offers a unique combination of reactivity. The aldehyde groups are prime candidates for forming imine or hydrazone linkages, fundamental reactions in the synthesis of Covalent Organic Frameworks (COFs) and dynamic covalent materials.[1][2] Simultaneously, the boronic acid functionality is a cornerstone of Suzuki-Miyaura cross-coupling reactions and is renowned for its ability to form reversible covalent bonds with diols, a property extensively utilized in chemical sensing and self-healing materials.[3][4]
This guide provides a comprehensive technical overview of 3,5-Diformyl-2-isopropoxyphenylboronic acid, presenting its core properties, a proposed synthetic pathway with detailed experimental considerations, and an exploration of its potential applications. The insights herein are tailored for researchers and professionals seeking to leverage the unique chemical attributes of this promising, yet not extensively characterized, building block.
Core Physicochemical and Structural Properties
While extensive experimental data for 3,5-Diformyl-2-isopropoxyphenylboronic acid is not yet widely published, its properties can be reliably inferred from its constituent functional groups and data from analogous compounds.
| Property | Predicted Value / Information | Source / Rationale |
| CAS Number | 1072951-68-8 | Chemical Supplier Databases |
| Molecular Formula | C₁₁H₁₃BO₅ | Derived from structure |
| Molecular Weight | 236.03 g/mol | Derived from structure |
| Appearance | Expected to be a white to off-white solid. | Analogy with similar substituted phenylboronic acids.[5] |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water and nonpolar solvents. | General solubility of functionalized arylboronic acids. |
| Stability | Susceptible to dehydration to form a boroxine trimer. Prone to protodeboronation under certain conditions. Best stored as a stable ester derivative (e.g., pinacol ester).[3][6] | General stability of arylboronic acids. |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. | Standard practice for handling boronic acids. |
Structural Diagram
Caption: Chemical structure of 3,5-Diformyl-2-isopropoxyphenylboronic acid.
Proposed Synthesis Pathway and Experimental Protocol
Conceptual Workflow
The proposed synthesis initiates from a commercially available starting material, 3,5-dibromo-2-isopropoxybenzaldehyde, and proceeds through a halogen-metal exchange followed by borylation and a final formylation step.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Step-by-Step Protocol
This protocol is a prospective methodology and requires optimization by the end-user. All operations should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Step 1: Protection of the Aldehyde Group
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Rationale: The aldehyde is sensitive to the strongly basic and nucleophilic conditions of the subsequent lithiation step. Protection as an acetal is a standard and effective strategy.
-
Procedure:
-
To a solution of 3,5-dibromo-2-isopropoxybenzaldehyde (1.0 eq) in anhydrous toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction to room temperature, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.
-
Step 2: Halogen-Metal Exchange and Borylation
-
Rationale: A halogen-metal exchange at one of the bromine positions using an organolithium reagent will generate an aryllithium species, which can then be trapped with a boron electrophile. The choice of which bromine exchanges can be complex, but often the less sterically hindered position reacts preferentially. For this synthesis, we will assume a subsequent formylation step will be necessary.
-
Procedure:
-
Dissolve the protected dibromo-intermediate (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
In a separate flask, cool a solution of triisopropyl borate (1.5 eq) in anhydrous THF to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via cannula.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Step 3: Hydrolysis and Deprotection
-
Rationale: Acidic workup simultaneously hydrolyzes the borate ester to the boronic acid and removes the acetal protecting group.
-
Procedure:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.
-
Stir vigorously for 2-4 hours at room temperature to ensure complete deprotection.
-
Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude 3-bromo-5-formyl-2-isopropoxyphenylboronic acid by column chromatography or recrystallization.
-
Step 4: Final Formylation
-
Rationale: Introduction of the second formyl group onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings.[9]
-
Procedure:
-
To a solution of the purified bromo-formyl intermediate (1.0 eq) in anhydrous DMF at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq).
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Neutralize with aqueous sodium hydroxide and extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts. The resulting crude product will likely require purification by column chromatography to yield the final 3,5-Diformyl-2-isopropoxyphenylboronic acid.
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Reactivity and Applications in Research and Development
The unique trifunctional nature of this molecule opens doors to several high-impact research areas.
Covalent Organic Frameworks (COFs)
The two aldehyde groups provide ideal reactive sites for condensation reactions with multi-amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form highly ordered, porous crystalline materials known as COFs.[1] The boronic acid group can be either a passive spectator or an active participant, potentially forming boroxine or boronate ester linkages if appropriate co-monomers are used.[7]
Caption: Conceptual formation of a COF from the target molecule.
Dynamic Covalent Chemistry and Self-Healing Materials
The boronic acid moiety can form reversible boronate esters with diols.[4][10] This dynamic covalent chemistry is the foundation for creating stimuli-responsive materials. For instance, polymerization of the aldehyde groups with a diol-containing amine could yield a polymer network where the boronic acid can act as a cross-linking site that can break and reform, imparting self-healing properties.
Supramolecular Assemblies and Sensing
The ability of boronic acids to bind with saccharides and other diols makes them excellent candidates for chemosensors.[11] The aldehyde groups could be used to anchor the molecule to a surface or a larger scaffold, while the boronic acid acts as the recognition site. A binding event could trigger a change in fluorescence or another spectroscopic signal.
Conclusion: A Building Block of Significant Potential
3,5-Diformyl-2-isopropoxyphenylboronic acid represents a powerful and versatile building block for the creation of advanced functional materials. While its synthesis and characterization are still emerging fields of study, the fundamental chemistry of its constituent groups points to a wide range of applications, from the ordered porosity of COFs to the dynamic responsiveness of self-healing polymers and sensors. The proposed synthetic route provides a logical starting point for researchers to access this molecule, and it is anticipated that its utility in various fields of chemical science will continue to grow.
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Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: A Tutorial Review. Chemical Reviews, 116(3), 1375–1397. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
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Zhang, Y., et al. (2017). A review on boronic acid-based stimuli-responsive systems. Journal of Materials Chemistry B, 5(19), 3495-3511. [Link]
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